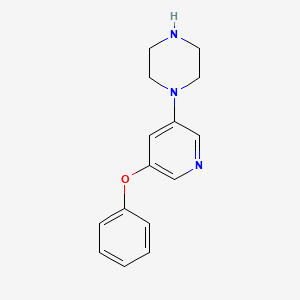
1-(5-Phenoxy-pyridin-3-yl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenoxy-pyridin-3-yl)-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenoxy-pyridin-3-yl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-phenoxy-3-pyridinecarboxylic acid and piperazine.
Condensation Reaction: The carboxylic acid group of 5-phenoxy-3-pyridinecarboxylic acid is activated using reagents like thionyl chloride or carbodiimides to form an intermediate acid chloride or ester. This intermediate then undergoes a condensation reaction with piperazine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
1-(5-Phenoxy-pyridin-3-yl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The phenoxy and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学的研究の応用
1-(5-Phenoxy-pyridin-3-yl)-piperazine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-Phenoxy-pyridin-3-yl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Phenoxy-pyridin-3-yl)-piperazine
- 1-(5-Phenoxy-pyridin-2-yl)-piperazine
- 1-(5-Phenoxy-pyridin-4-yl)-piperazine
Uniqueness
1-(5-Phenoxy-pyridin-3-yl)-piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
788772-14-5 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
1-(5-phenoxypyridin-3-yl)piperazine |
InChI |
InChI=1S/C15H17N3O/c1-2-4-14(5-3-1)19-15-10-13(11-17-12-15)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2 |
InChIキー |
CLLVLNOITPDZJL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=CN=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



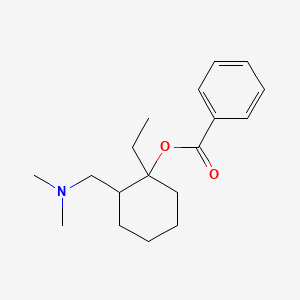
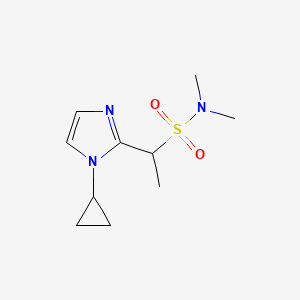
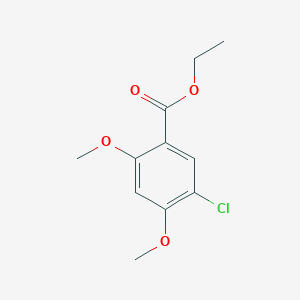
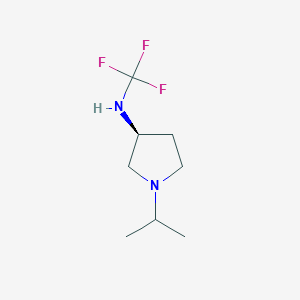
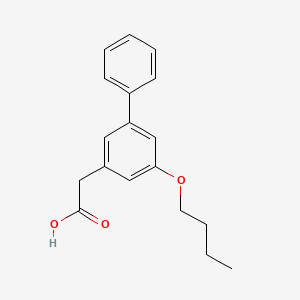
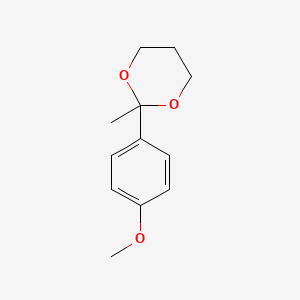
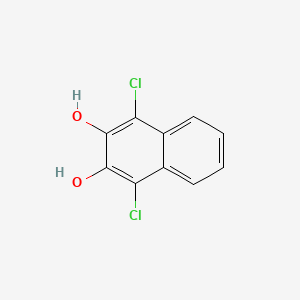
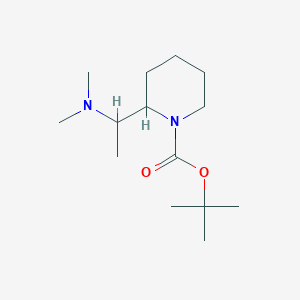
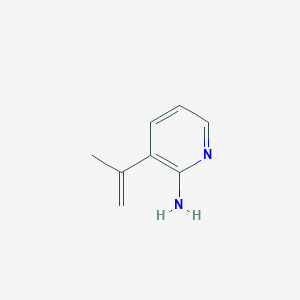

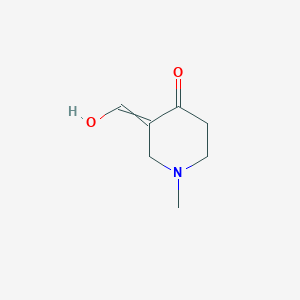
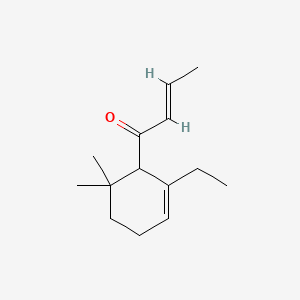
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
